molecular formula C18H22N2O4 B5500035 3-{[3-(Acetylamino)phenyl]carbamoyl}bicyclo[2.2.2]octane-2-carboxylic acid

3-{[3-(Acetylamino)phenyl]carbamoyl}bicyclo[2.2.2]octane-2-carboxylic acid

Cat. No.: B5500035
M. Wt: 330.4 g/mol
InChI Key: YOFPRBAKQVRZJO-UHFFFAOYSA-N
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Description

3-{[3-(Acetylamino)phenyl]carbamoyl}bicyclo[2.2.2]octane-2-carboxylic acid is a useful research compound. Its molecular formula is C18H22N2O4 and its molecular weight is 330.4 g/mol. The purity is usually 95%.
The exact mass of the compound 3-({[3-(acetylamino)phenyl]amino}carbonyl)bicyclo[2.2.2]octane-2-carboxylic acid is 330.15795719 g/mol and the complexity rating of the compound is 513. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications

Synthesis and Reactivity of Bicyclic Compounds

Bicyclic compounds derived from tartaric acid and α-amino acids, such as 3-Aza-6,8-dioxabicyclo[3.2.1]octane-7-carboxylic acids, have been developed as conformationally constrained dipeptide isosteres. These compounds, referred to as BTAa, are synthesized through a process that involves converting amino acids into N-benzylamino alcohols, followed by condensation with 2,3-di-O-isopropylidenetartaric acid monomethyl ester. This strategy leads to enantiopure diastereoisomers of BTAa(O) in good yields, showcasing their potential in creating structurally unique dipeptide mimics (Guarna et al., 1999).

Conformational Analysis of Bicyclic Acid Derivatives

The study of conformationally restricted aspartic acid analogues with a bicyclo[2.2.2]octane skeleton has provided insights into their structural characteristics. These compounds, such as 2R,3S-3-benzamido-3-methoxycarbonylbicyclo[2.2.2]octane-2-carboxylic acid, exhibit D3 symmetry and their six-membered rings adopt near boat conformations. The torsion angles around the N-Cα and Cα-CO bonds suggest a semi-extended conformation for the amino acid residue, which is stabilized by intermolecular hydrogen bonds involving the carboxylic acid, benzamido, and methyl ester groups (Buñuel et al., 1996).

Development of Peptidomimetics

A novel route has been established for the synthesis of a branched tetrahydrofurane δ-sugar amino acid from cellulose pyrolysis products. This amino acid, an isoster of the dipeptide glycine-alanine, presents a potential for the development of new peptidomimetics due to its conformationally restricted structure, which includes a tetrahydrofurane ring. Such compounds are anticipated to provide valuable insights into the structural requirements for bioactivity in peptidic systems (Defant et al., 2011).

Polymeric Applications

The synthesis of poly(ether-amide-imide)s containing bicyclo segments in the main chain illustrates the application of bicyclic compounds in the development of new materials. These polymers, derived from N,N'-(bicyclo[2,2,2]oct-7-ene-tetracarboxylic)-bis-L-amino acids, exhibit good thermal stability and organosolubility, making them suitable for high-performance applications (Faghihi et al., 2010).

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as how it’s used. Without specific information, it’s difficult to provide a detailed safety assessment .

Future Directions

Future research on this compound could involve studying its synthesis, properties, and potential applications. This could include developing more efficient synthesis methods, studying its reactivity, and exploring its potential uses in areas like medicine or materials science .

Properties

IUPAC Name

3-[(3-acetamidophenyl)carbamoyl]bicyclo[2.2.2]octane-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O4/c1-10(21)19-13-3-2-4-14(9-13)20-17(22)15-11-5-7-12(8-6-11)16(15)18(23)24/h2-4,9,11-12,15-16H,5-8H2,1H3,(H,19,21)(H,20,22)(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOFPRBAKQVRZJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)NC(=O)C2C3CCC(C2C(=O)O)CC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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